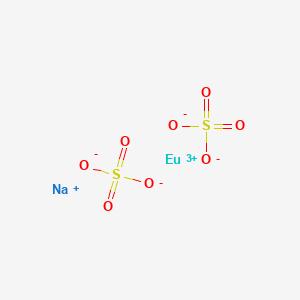
Europium(3+) sodium sulfate (1/1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Europium(3+) sodium sulfate (1/1/2) is a chemical compound composed of europium, sodium, and sulfate ions. Europium is a rare earth element belonging to the lanthanide series, known for its unique optical and electronic properties. Sodium sulfate is a common inorganic salt used in various industrial applications. The combination of europium and sodium sulfate results in a compound with interesting chemical and physical properties, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Europium(3+) sodium sulfate can be synthesized through various methods. One common approach involves the reaction of europium(III) chloride with sodium sulfate in an aqueous solution. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired compound. The reaction can be represented as follows:
EuCl3+Na2SO4→EuNa(SO4)2+3NaCl
Industrial Production Methods
Industrial production of europium(3+) sodium sulfate often involves the extraction of europium from rare earth ores, followed by its conversion to europium(III) chloride. The europium(III) chloride is then reacted with sodium sulfate to produce europium(3+) sodium sulfate. The process may include purification steps to remove impurities and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Europium(3+) sodium sulfate can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: Europium can exist in multiple oxidation states, and the compound can participate in redox reactions where europium is reduced or oxidized.
Substitution Reactions: The sulfate ions in the compound can be substituted by other anions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving europium(3+) sodium sulfate include reducing agents like zinc powder and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions.
Major Products Formed
The major products formed from reactions involving europium(3+) sodium sulfate depend on the specific reaction conditions. For example, reduction reactions may produce europium(II) compounds, while oxidation reactions may yield europium(IV) compounds.
Scientific Research Applications
Europium(3+) sodium sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other europium compounds and as a catalyst in various chemical reactions.
Biology: Employed in bioimaging and biosensing due to its luminescent properties.
Medicine: Investigated for potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of phosphors for lighting and display technologies, as well as in the manufacturing of specialty glass and ceramics.
Mechanism of Action
The mechanism of action of europium(3+) sodium sulfate is primarily related to its luminescent properties. When exposed to ultraviolet light, the europium ions in the compound can absorb energy and re-emit it as visible light. This property is exploited in various applications, such as bioimaging and display technologies. The molecular targets and pathways involved in its luminescent behavior include the excitation of electrons to higher energy levels and their subsequent relaxation to lower energy levels, resulting in the emission of light.
Comparison with Similar Compounds
Similar Compounds
Europium(III) chloride (EuCl_3): A common europium compound used in various chemical reactions and as a precursor for other europium compounds.
Europium(III) nitrate (Eu(NO_3)_3): Another europium compound with similar applications in chemistry and industry.
Europium(III) acetate (Eu(CH_3COO)_3): Used in the synthesis of europium-based materials and as a catalyst.
Uniqueness
Europium(3+) sodium sulfate is unique due to its combination of europium and sulfate ions, which imparts distinct chemical and physical properties. Its luminescent behavior, stability, and solubility in water make it particularly valuable in applications where other europium compounds may not be suitable.
Properties
IUPAC Name |
sodium;europium(3+);disulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Eu.Na.2H2O4S/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFIFMUVOXUAGG-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Eu+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
EuNaO8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721569 |
Source


|
| Record name | Europium(3+) sodium sulfate (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13566-37-5 |
Source


|
| Record name | Europium(3+) sodium sulfate (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
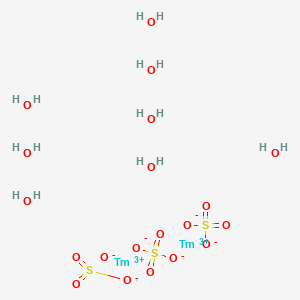
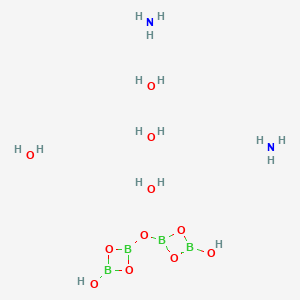
![N,N-Dimethyl-N'-tricyclo[2.2.1.0~2,6~]heptan-3-ylurea](/img/structure/B576715.png)
![(5S,8S,9S,10R,13R,14S,17R)-5-ethenyl-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B576717.png)

![2-(But-1-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B576719.png)
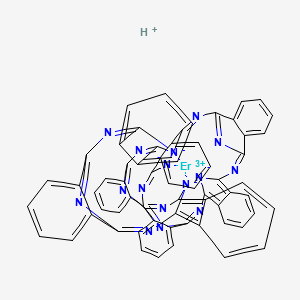
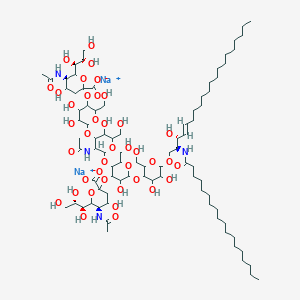
![3,7-Methano-2H-indeno[5,6-b]azet-2-one,1,2a,3,3a,6,6a,7,7a-octahydro-,exo,exo-(8CI)](/img/new.no-structure.jpg)
![1H-5,8-Ethanonaphtho[2,3-d]imidazole](/img/structure/B576728.png)
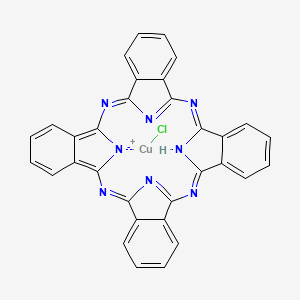
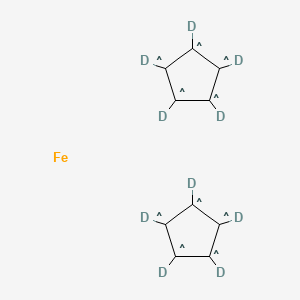
![1-[(9S,10R,11R,12Z,17S)-12-(2-hydroxyethylidene)-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone](/img/structure/B576734.png)
